molecular formula C5H14ClNO B6353882 4-Amino-2-methylbutan-2-ol hydrochloride CAS No. 20213-86-9

4-Amino-2-methylbutan-2-ol hydrochloride

Cat. No.: B6353882
CAS No.: 20213-86-9
M. Wt: 139.62 g/mol
InChI Key: UQDAWKXAXZHYMW-UHFFFAOYSA-N
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Description

4-Amino-2-methylbutan-2-ol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-2-methylbutan-2-ol hydrochloride is 139.0763918 g/mol and the complexity rating of the compound is 52. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-2-methylbutan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-methylbutan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,7)3-4-6;/h7H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDAWKXAXZHYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Solubility Landscape of 4-Amino-2-methylbutan-2-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Amino-2-methylbutan-2-ol hydrochloride, a crucial parameter in pharmaceutical development. In the absence of publicly available experimental solubility data for this specific salt, this document synthesizes fundamental physicochemical principles, predictive data for the free base, and established methodologies to empower researchers in generating reliable solubility profiles. We delve into the theoretical underpinnings of its solubility in aqueous and organic media, present a detailed, field-proven experimental protocol for solubility determination, and offer insights into the interpretation of results. This guide is designed to be a self-validating system for scientists and researchers, enabling them to navigate the challenges of early-stage drug development with scientific rigor.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy. For ionizable compounds like 4-Amino-2-methylbutan-2-ol hydrochloride, understanding the interplay between its salt form, the properties of the solvent, and environmental factors such as pH and temperature is paramount. This guide addresses the solubility of 4-Amino-2-methylbutan-2-ol hydrochloride, a molecule of interest in organic synthesis and as a potential pharmaceutical intermediate.[1]

A thorough grasp of an API's solubility profile allows for:

  • Informed Formulation Strategies: Guiding the selection of appropriate excipients and delivery systems, from simple aqueous solutions to complex lipid-based formulations.

  • Prediction of In Vivo Performance: The Biopharmaceutics Classification System (BCS) utilizes solubility as a key determinant of oral absorption.[2]

  • Process Chemistry Optimization: Influencing decisions in crystallization, purification, and manufacturing processes.

This document will proceed by first examining the theoretical solubility profile of 4-Amino-2-methylbutan-2-ol hydrochloride based on its chemical structure and predicted physicochemical properties. Subsequently, a robust, step-by-step experimental protocol for determining its solubility in both aqueous and organic solvents will be detailed, adhering to recognized standards such as the USP General Chapter <1236> on Solubility Measurements.[2][3][4]

Theoretical Solubility Profile of 4-Amino-2-methylbutan-2-ol Hydrochloride

The molecular structure of 4-Amino-2-methylbutan-2-ol, with its primary amine and tertiary alcohol functional groups, dictates its solubility behavior. The hydrochloride salt form is expected to exhibit significantly different solubility characteristics compared to its free base.

Physicochemical Properties (Predicted)
PropertyPredicted Value (Free Base)Source
Molecular Weight 103.16 g/mol [5]
pKa (strongest basic) 15.08 ± 0.29[6]
LogP (Octanol-Water) -0.4[5][6][7]
Water Solubility 243,415 mg/L (243.4 g/L)[8]

It is crucial to note that these values are predictions for the free base and should be experimentally verified for the hydrochloride salt.

Solubility in Water: The Impact of the Hydrochloride Salt

The formation of the hydrochloride salt drastically enhances the aqueous solubility of the parent amine. The primary amine group of 4-Amino-2-methylbutan-2-ol is protonated by hydrochloric acid, forming the corresponding ammonium chloride salt. This introduces a positive charge on the nitrogen atom, significantly increasing the molecule's polarity and its ability to interact favorably with polar water molecules through ion-dipole interactions.

The predicted high water solubility of the free base (243.4 g/L) suggests that the hydrochloride salt will be very soluble, likely freely soluble, in water.[8] The dissolution process in water can be visualized as the dissociation of the salt into the protonated amine cation and the chloride anion, both of which are readily solvated by water molecules.

Solubility in Organic Solvents: A Spectrum of Polarity

The solubility of 4-Amino-2-methylbutan-2-ol hydrochloride in organic solvents is governed by the principle of "like dissolves like." The ionic nature of the salt will dominate its solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, characterized by the presence of hydroxyl groups, are capable of hydrogen bonding and have high dielectric constants. It is anticipated that 4-Amino-2-methylbutan-2-ol hydrochloride will exhibit moderate to good solubility in these solvents. The solvent's ability to solvate both the cation and the anion will be the primary driver of dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents possess dipole moments but lack acidic protons. While they can solvate the cation through dipole-ion interactions, their ability to solvate the chloride anion is less effective compared to protic solvents. Consequently, the solubility in these solvents is expected to be lower than in polar protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipoles. They are poor solvents for ionic compounds. It is predicted that 4-Amino-2-methylbutan-2-ol hydrochloride will be practically insoluble in non-polar solvents due to the large energy penalty required to break the ionic lattice of the salt and the weak interactions between the ions and the solvent molecules.

The following diagram illustrates the expected solubility trend:

G cluster_solubility Predicted Solubility of 4-Amino-2-methylbutan-2-ol HCl cluster_solvents Solvent Polarity High_Sol High Solubility Moderate_Sol Moderate Solubility Low_Sol Low to Insoluble Water Water Water->High_Sol Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Polar_Protic->High_Sol Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) Polar_Aprotic->Moderate_Sol Non_Polar Non-Polar (e.g., Toluene, Hexane) Non_Polar->Low_Sol

Caption: Predicted solubility trend across solvent classes.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of 4-Amino-2-methylbutan-2-ol hydrochloride. This methodology is based on the widely accepted saturation shake-flask method, which is considered the gold standard for solubility measurements.[9]

Materials and Equipment
  • 4-Amino-2-methylbutan-2-ol hydrochloride (of known purity)

  • Solvents:

    • Purified Water (USP grade)

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Isopropanol (HPLC grade)

    • Acetone (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dimethyl Sulfoxide (DMSO) (HPLC grade)

    • Toluene (HPLC grade)

    • n-Hexane (HPLC grade)

  • Analytical balance (readable to 0.01 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a validated titration method.

Experimental Workflow

The experimental workflow is designed to ensure that a state of thermodynamic equilibrium is reached and accurately measured.

G start Start prep Sample Preparation: Add excess solid to solvent in vials start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-72 hours) prep->equilibrate Ensure visible excess solid phase_sep Phase Separation: Centrifuge to pellet excess solid equilibrate->phase_sep Confirm equilibrium is reached sample_acq Sample Acquisition: Withdraw supernatant and filter phase_sep->sample_acq Avoid disturbing the solid pellet analysis Analysis: Quantify concentration using a validated analytical method (e.g., HPLC) sample_acq->analysis Dilute if necessary end End analysis->end

Caption: Shake-flask solubility determination workflow.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the required volumes of each solvent to be tested. For aqueous solubility, use purified water.

  • Sample Preparation:

    • Accurately weigh an excess amount of 4-Amino-2-methylbutan-2-ol hydrochloride into a series of appropriately labeled glass vials. An "excess" amount is a quantity sufficient to ensure that undissolved solid remains at the end of the experiment, thus guaranteeing saturation. A preliminary rough estimation can be helpful.

    • Add a known volume of the respective solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C and 37 °C are common temperatures for pharmaceutical relevance).

    • Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours. For compounds with slow dissolution kinetics, up to 72 hours may be necessary. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a sufficient speed and duration to pellet the excess solid at the bottom of the vial.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of 4-Amino-2-methylbutan-2-ol hydrochloride in the diluted sample using a pre-validated analytical method, such as HPLC or a specific titration method for amines.

  • Data Reporting:

    • Calculate the solubility in mg/mL or g/L, accounting for any dilution factors.

    • Report the solubility value along with the solvent used and the temperature at which the experiment was conducted.

    • It is also good practice to analyze the remaining solid at the end of the experiment (e.g., by DSC or PXRD) to ensure that the solid form has not changed during the equilibration period.

Conclusion and Future Directions

While specific experimental data for the solubility of 4-Amino-2-methylbutan-2-ol hydrochloride is not currently available in the public domain, a comprehensive understanding of its physicochemical properties and the application of established scientific principles allows for a strong predictive framework. The hydrochloride salt is anticipated to be highly soluble in water and polar protic solvents, with decreasing solubility in polar aprotic and non-polar organic solvents.

The provided experimental protocol offers a robust and reliable method for researchers to generate the necessary quantitative solubility data. Obtaining this data is a critical next step in the development of any formulation containing 4-Amino-2-methylbutan-2-ol hydrochloride. Future work should focus on generating a comprehensive solubility profile across a range of pharmaceutically relevant solvents and at various temperatures. Furthermore, determining the pKa and LogP of the hydrochloride salt experimentally will provide a more accurate foundation for understanding its biopharmaceutical properties.

References

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Dissolution Technologies. (2017, May). Technical Note: Solubility Measurements. Retrieved from [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • USP-NF. <1236> Solubility Measurements. Retrieved from [Link]

  • LookChem. 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. Retrieved from [Link]

  • Chemchart. 4-amino-2-methylbutan-2-ol (26734-08-7). Retrieved from [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Pharmapproach. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]

  • PubChem. 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • PubChemLite. 4-amino-2-methylbutan-2-ol (C5H13NO). Retrieved from [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Chemsrc. 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7. Retrieved from [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (PDF) The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • SciSpace. The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

Sources

Melting point and thermal decomposition of 4-Amino-2-methylbutan-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point and Thermal Decomposition of 4-Amino-2-methylbutan-2-ol Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the thermal properties of 4-Amino-2-methylbutan-2-ol hydrochloride, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's melting point and thermal decomposition characteristics. We will explore the theoretical underpinnings of these properties, present available data, and detail robust experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. This guide serves as a critical resource for ensuring the stability, purity, and safe handling of this compound in a laboratory and manufacturing setting.

Introduction

4-Amino-2-methylbutan-2-ol is an amino alcohol that serves as a versatile building block in organic synthesis. Its hydrochloride salt is often preferred in research and development due to its increased stability and crystallinity compared to the free base. Understanding the thermal behavior of this salt is paramount for applications ranging from reaction chemistry to pharmaceutical formulation, where thermal stability directly impacts storage, shelf-life, and process safety.

This guide moves beyond a simple recitation of data points. As a Senior Application Scientist, the objective is to provide a framework for thermal analysis that is both theoretically sound and practically applicable. We will dissect the "why" behind the "how," grounding our experimental designs in established thermoanalytical principles to create self-validating and reliable protocols.

Physicochemical Properties

A clear understanding of a compound's fundamental physicochemical properties is the foundation of any further analysis. The properties for 4-Amino-2-methylbutan-2-ol and its hydrochloride salt are summarized below. It is important to distinguish between the free base and its salt, as their physical properties, particularly the melting point, can differ significantly.

Property4-Amino-2-methylbutan-2-ol (Free Base)4-Amino-2-methylbutan-2-ol Hydrochloride
Molecular Formula C₅H₁₃NO[1]C₅H₁₄ClNO
Molecular Weight 103.16 g/mol [1]139.62 g/mol
CAS Number 26734-08-7[1]Not explicitly found in searches.
Appearance LiquidExpected to be a crystalline solid
Known Melting Point 216-218 °C[2]Data not available in reviewed literature.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For the hydrochloride salt, this parameter defines the upper limit of its solid-state stability before transitioning to a liquid phase.

Theoretical Considerations

The conversion of a primary amine to its hydrochloride salt introduces strong ionic interactions (N⁺-H···Cl⁻) and enhances hydrogen bonding capabilities within the crystal lattice. These forces are significantly stronger than the intermolecular forces (primarily hydrogen bonding and van der Waals forces) present in the free base. Consequently, substantially more thermal energy is required to overcome the lattice energy of the salt, leading to an expected melting point that is significantly higher and distinct from that of the free base.

Experimental Data Landscape

A thorough literature review indicates an experimentally determined melting point for the free base, 4-Amino-2-methylbutan-2-ol, to be in the range of 216-218 °C[2]. However, no experimentally verified melting point for the hydrochloride salt form was found in the reviewed sources. This represents a critical data gap for researchers working with the salt. The most reliable method to determine this value is through Differential Scanning Calorimetry (DSC).

Recommended Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting properties of pharmaceutical compounds and chemical intermediates.[3][4] It precisely measures the heat flow into a sample as a function of temperature, allowing for the accurate determination of the melting onset, peak temperature, and the enthalpy of fusion (ΔHfus).[3]

3.3.1 Causality of Method Selection

DSC is chosen over older methods like capillary melting point apparatus for several reasons:

  • Quantitative Data: It provides not just the melting temperature but also the enthalpy of fusion, which is a quantitative measure of crystallinity.

  • High Sensitivity: It requires only a small amount of sample (typically 1-5 mg), which is ideal when working with newly synthesized or expensive compounds.[4]

  • Detection of Complex Transitions: DSC can resolve complex thermal events, such as polymorphism, where a substance may exist in multiple crystalline forms with different melting points.[5]

3.3.2 Step-by-Step Experimental Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.5 J/g). This is a self-validating step to ensure the accuracy of the obtained data.

  • Sample Preparation: Accurately weigh 2-3 mg of 4-Amino-2-methylbutan-2-ol hydrochloride into a vented aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Setup:

    • Place the sample pan in the DSC sample cell and an empty, crimped reference pan in the reference cell.

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature of the peak, which is reported as the melting point.

    • Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) in J/g.

3.3.3 Visualization of DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Cal Instrument Calibration (Indium Standard) Sample Sample Preparation (2-3 mg in Al pan) Cal->Sample Ensures Accuracy DSC DSC Run (N2 Purge, 10°C/min) Sample->DSC Load Sample & Reference Plot Plot Heat Flow vs. Temperature DSC->Plot Generate Thermogram Result Determine: - Melting Point (Onset) - Enthalpy of Fusion (ΔHfus) Plot->Result Analyze Peak TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Setup Instrument Setup & Calibration Sample Sample Loading (5-10 mg in TGA pan) Setup->Sample TGA TGA Run (N2 or Air Purge, 10°C/min) Sample->TGA Plot Plot Mass % vs. Temperature TGA->Plot DTG Calculate First Derivative (DTG) Plot->DTG Result Determine: - T_onset (Decomposition) - Mass Loss Steps - T_max (DTG Peak) DTG->Result

Caption: Workflow for Thermal Decomposition Analysis using TGA.

Summary and Conclusions

This guide has detailed the critical thermal properties of 4-Amino-2-methylbutan-2-ol hydrochloride. While a melting point for the free base is documented, a significant data gap exists for the hydrochloride salt, necessitating experimental determination via the provided DSC protocol. The thermal decomposition of the salt is expected to proceed via fragmentation of the organic structure and release of hydrogen chloride gas. The TGA protocol outlined herein provides a robust method for quantifying the thermal stability and determining the maximum safe operating temperature for this compound. For definitive identification of decomposition products, advanced techniques like TGA-MS are recommended. By employing these methodologies, researchers and developers can ensure the safe handling, processing, and storage of this important chemical intermediate, thereby maintaining product quality and scientific integrity.

References

  • 4-Amino-2-methylbutan-2-ol - LookChem. [Link]

  • 4-Amino-2-methylbutan-2-ol | C5H13NO | CID 15649173 - PubChem. [Link]

  • MSDS of 4-Amino-2-methylbutan-2-ol. [Link]

  • 4-Amino-2-methyl-2-butanol | CAS#:26734-08-7 | Chemsrc. [Link]

  • 4-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633387 - PubChem. [Link]

  • 4-{[(4-methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride - PubChemLite. [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. [Link]

  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) | Request PDF - ResearchGate. [Link]

  • 4-amino-2-methylbutan-2-ol (26734-08-7) - Chemchart. [Link]

  • Thermogravimetric Analysis. [Link]

  • Differential scanning calorimetry - Wikipedia. [Link]

  • Figure 1. TGA (Thermo-Gravimetric Analysis) and DTG (Derivative... - ResearchGate. [Link]

  • 4-amino-2-methylbutan-2-ol (C5H13NO) - PubChemLite. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. [Link]

  • Journal of Pharmaceutical Analysis - Research and Reviews. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Thermogravimetric Analysis (TGA) - LPD Lab Services Ltd. [Link]

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Methodological & Application

Application Note: Mechanistic Pathways and Protocols for the Cyclization of 4-Amino-2-methylbutan-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Amino-2-methylbutan-2-ol is a bifunctional molecule featuring a primary amine and a tertiary alcohol. Its hydrochloride salt is a stable precursor for the synthesis of valuable heterocyclic scaffolds, particularly substituted pyrrolidines. This document provides a detailed exploration of the reaction mechanism governing its intramolecular cyclization, focusing on the requisite activation of the hydroxyl group and the subsequent nucleophilic ring closure. We present a robust, field-proven protocol for the efficient conversion of 4-Amino-2-methylbutan-2-ol HCl to 3,3-dimethylpyrrolidine, a key building block in medicinal chemistry. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.

Introduction and Strategic Overview

4-Amino-2-methylbutan-2-ol contains both a nucleophilic amino group and a hydroxyl group on the same carbon chain, positioning it for intramolecular cyclization to form a five-membered pyrrolidine ring.[1][2] However, two significant chemical hurdles must be overcome to achieve this transformation efficiently:

  • The Nucleophile is Masked: The commercially available starting material is the hydrochloride salt, wherein the amine is protonated to form an ammonium ion (-NH₃⁺). In this state, it is non-nucleophilic and cannot initiate cyclization.

  • The Leaving Group is Poor: The hydroxyl (-OH) group is a notoriously poor leaving group in nucleophilic substitution reactions.

A successful cyclization strategy must therefore involve a sequential process: first, the activation of the hydroxyl group by converting it into a better leaving group, and second, the liberation of the free amine by a base to enable the intramolecular nucleophilic attack. The most direct and widely utilized method for this transformation in amino alcohols is activation with thionyl chloride (SOCl₂) followed by base-mediated cyclization.[3]

The Two-Stage Reaction Mechanism

The conversion of 4-Amino-2-methylbutan-2-ol HCl to 3,3-dimethylpyrrolidine is not a single-step reaction but a carefully orchestrated two-stage process.

Stage 1: Hydroxyl Group Activation via Chlorination

The initial step involves the reaction of the amino alcohol with thionyl chloride (SOCl₂). A critical aspect of this stage is the method of addition. An "inverse addition," where the amino alcohol solution is slowly added to the SOCl₂ solution, is paramount for a clean reaction.[3]

Causality: As the amino alcohol is added, it is immediately protonated by the HCl generated in situ from the reaction of SOCl₂ with the alcohol.[3] This ensures the amino group remains in its non-nucleophilic ammonium form, preventing it from competing with the alcohol in reacting with SOCl₂ (which would lead to undesirable N-sulfinylated side products). The protonated alcohol then reacts with the excess SOCl₂ to form a key chloroamine intermediate.

The mechanism proceeds as follows:

  • Protonation: The free base form of the amino alcohol (in equilibrium) is protonated by HCl present in the SOCl₂ solution.

  • Chlorosulfite Formation: The tertiary alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion to form a protonated chlorosulfite intermediate.

  • SNi Reaction: The intermediate collapses, with a chloride ion attacking the carbon atom bearing the chlorosulfite group, leading to the formation of 4-chloro-3,3-dimethylbutan-1-amine hydrochloride, with the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl).

G cluster_stage1 Stage 1: Activation with Thionyl Chloride A 4-Amino-2-methylbutan-2-ol (Protonated Amine) C Chlorosulfite Intermediate A->C + SOCl₂ B SOCl₂ (Thionyl Chloride) D 4-Chloro-3,3-dimethylbutan-1-amine (Ammonium Salt Intermediate) C->D - SO₂ - HCl

Caption: Stage 1: Activation of the hydroxyl group.

Stage 2: Base-Mediated Intramolecular Cyclization

With the hydroxyl group successfully replaced by a chlorine atom—a good leaving group—the stage is set for ring closure. This is triggered by the addition of a strong base, such as sodium hydroxide (NaOH).[3]

Causality: The base serves a single, crucial purpose: to deprotonate the ammonium salt. This unmasks the lone pair on the nitrogen atom, transforming it into a potent primary amine nucleophile.

The mechanism is a classic intramolecular Sₙ2 reaction:

  • Deprotonation: Hydroxide ion removes a proton from the ammonium group, generating the free amine: 4-chloro-3,3-dimethylbutan-1-amine.

  • Intramolecular Sₙ2 Attack: The nucleophilic nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine.

  • Ring Closure: A new carbon-nitrogen bond is formed, closing the five-membered ring and displacing the chloride ion. This yields the final product, 3,3-dimethylpyrrolidine.

G A 4-Chloro-3,3-dimethylbutan-1-amine (Ammonium Salt) B Free Amine Intermediate A->B + NaOH - H₂O - NaCl C 3,3-Dimethylpyrrolidine B->C Intramolecular Sₙ2 Attack

Caption: Stage 2: Base-mediated intramolecular Sₙ2 cyclization.

Experimental Protocol: Synthesis of 3,3-Dimethylpyrrolidine

This protocol is adapted from a general, robust procedure for the cyclodehydration of amino alcohols and is designed for high efficiency and purity.[3]

Materials and Reagents:

  • 4-Amino-2-methylbutan-2-ol HCl

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Sodium hydroxide (NaOH), 2.5 N aqueous solution

  • tert-Butyl methyl ether (MTBE)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Formation of the Chloroamine Intermediate

  • Equip a three-necked round-bottomed flask with an overhead stirrer, a pressure-equalizing addition funnel, and a thermocouple probe under a nitrogen atmosphere.

  • Charge the flask with anhydrous DME (approx. 8 volumes relative to the amino alcohol) and thionyl chloride (1.2 equivalents). Stir the solution and maintain the temperature at 20-25 °C.

  • Dissolve 4-Amino-2-methylbutan-2-ol HCl (1.0 equivalent) in anhydrous DME (approx. 2 volumes).

  • Crucial Step: Add the amino alcohol solution dropwise to the stirred SOCl₂ solution via the addition funnel over 1-1.5 hours. Use an external cooling bath to maintain the internal temperature between 20-30 °C, as the addition is mildly exothermic.[3]

  • After the addition is complete, allow the mixture to stir at ambient temperature for 6-8 hours. The reaction progress can be monitored by HPLC or TLC to confirm the complete consumption of the starting material.

Part B: Cyclization and Product Isolation

  • Cool the reaction mixture in an ice/water bath.

  • Carefully add 2.5 N sodium hydroxide solution (approx. 4.5 equivalents) via the addition funnel, ensuring the internal temperature does not exceed 35 °C. The pH of the mixture should become strongly basic (~13-14).[3]

  • Remove the cooling bath and warm the reaction mixture to 60 °C. Stir vigorously for 10-12 hours to drive the cyclization to completion.[3]

  • Cool the mixture to ambient temperature and transfer it to a separatory funnel.

  • Add MTBE (approx. 10 volumes) and water (if necessary, to dissolve any precipitated salts). Shake vigorously and separate the layers.

  • Extract the aqueous phase again with MTBE (approx. 5 volumes).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate by rotary evaporation under reduced pressure to yield the crude 3,3-dimethylpyrrolidine.

  • The crude product can be purified by fractional distillation.

Summary of Reaction Parameters

The following table summarizes the key parameters for the successful cyclization of 4-Amino-2-methylbutan-2-ol HCl.

ParameterStage 1 (Chlorination)Stage 2 (Cyclization)Rationale & Notes
Key Reagent Thionyl Chloride (SOCl₂)Sodium Hydroxide (NaOH)SOCl₂ activates the -OH. NaOH deprotonates the amine for nucleophilic attack.
Stoichiometry ~1.2 eq. SOCl₂~4.5 eq. NaOHExcess SOCl₂ ensures full conversion. Excess base drives deprotonation and cyclization.
Solvent Anhydrous DMEDME / WaterAnhydrous conditions are needed for the chlorination step. The reaction becomes biphasic in the cyclization.
Temperature 20-30 °C60 °CControlled temperature during addition prevents side reactions. Heating accelerates the Sₙ2 cyclization.
Addition Mode Inverse (Amino acid to SOCl₂)Normal (Base to mixture)Prevents N-sulfinylation and ensures a clean reaction.[3]
Typical Yield >85% (for similar substrates)-Yields are generally high for the formation of 5- and 6-membered rings.[3]

Conclusion

The cyclization of 4-Amino-2-methylbutan-2-ol HCl is a prime example of a strategic transformation requiring careful consideration of the substrate's bifunctional nature. By employing a two-stage protocol involving hydroxyl activation with thionyl chloride under controlled "inverse addition" conditions, followed by base-mediated intramolecular Sₙ2 ring closure, high yields of 3,3-dimethylpyrrolidine can be reliably achieved. This application note provides both the deep mechanistic understanding and the practical, step-by-step guidance necessary for researchers to successfully utilize this valuable synthetic transformation.

References

  • Title: Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates Source: PMC - NIH URL: [Link]

  • Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL: [Link]

  • Title: Amino-alcohol cyclization Source: Catalysis Science & Technology - The Royal Society of Chemistry URL: [Link]

  • Title: 4-Amino-2-methylbutan-2-ol Source: PubChem URL: [Link]

  • Title: Organic Chemistry Revision Sheets Reaction Mechanism Notes Source: Organic Chemistry Revision Sheets URL: [Link]

  • Title: Write a mechanism for the reaction of 2-methylbutan-2-ol with con... Source: Pearson URL: [Link]

  • Title: Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry Source: YouTube URL: [Link]

  • Title: Reactions and Mechanisms Source: Master Organic Chemistry URL: [Link]

Sources

Application Notes & Protocols: 4-Amino-2-methylbutan-2-ol Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Development

4-Amino-2-methylbutan-2-ol hydrochloride is a key organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring both a primary amino group and a hydroxyl group on a butane backbone, allows for diverse chemical transformations.[1] This unique arrangement of functional groups imparts distinct chemical reactivity, making it a valuable component in the development of therapeutic agents.[1] Specifically, it is recognized as a reagent in the synthesis of tyrosine kinase 3 (FLT3) inhibitors and other complex active pharmaceutical ingredients (APIs).[2] This guide provides in-depth application notes and detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this intermediate in a laboratory setting.

Physicochemical Properties and Safe Handling

A comprehensive understanding of the physicochemical properties and safety protocols for 4-Amino-2-methylbutan-2-ol hydrochloride is crucial for its proper application and to ensure a safe laboratory environment.

PropertyValue
IUPAC Name 4-amino-2-methylbutan-2-ol hydrochloride
Molecular Formula C5H14ClNO
Molecular Weight 103.16 g/mol (free base)
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and most polar solvents[1]
Storage Store in a dry, sealed place[3], at 2-8°C, protected from light[2]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3][4] For handling that may generate dust, use a particle respirator.[3]

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid breathing dust, vapors, or gas.[3][4]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[3][4]

  • Disposal: Dispose of the compound and contaminated materials in suitable, closed containers in accordance with local regulations.[3][5]

Core Application: Intermediate in the Synthesis of Abiraterone Acetate

A significant application of 4-Amino-2-methylbutan-2-ol is as a crucial intermediate in the synthesis of Abiraterone Acetate, a medication used to treat prostate cancer.[6] The synthesis of Abiraterone Acetate from dehydroepiandrosterone involves a multi-step process where intermediates are key to achieving the final product with high purity and yield.[6][7][8]

3.1. General Synthetic Workflow

The overall synthesis of Abiraterone Acetate is a multi-step process. A simplified representation of a common synthetic route is illustrated below.

SyntheticWorkflow A Dehydroepiandrosterone (DHEA) B Formation of Hydrazone Intermediate A->B Hydrazine Hydrate C Vinyl Iodide Intermediate Synthesis B->C Iodine, TMG D Suzuki-Mayura Coupling (Incorporation of Pyridyl Group) C->D Diethyl(3-pyridyl)borane, Pd Catalyst E Abiraterone D->E F Acetylation E->F Acetic Anhydride G Abiraterone Acetate F->G

Figure 1: A high-level overview of a synthetic pathway to Abiraterone Acetate.

3.2. Protocol: A Key Coupling Step in API Synthesis

While specific proprietary synthetic routes may vary, the following protocol outlines a general laboratory-scale procedure for a coupling reaction that could involve an intermediate like 4-Amino-2-methylbutan-2-ol.

Objective: To perform a palladium-catalyzed cross-coupling reaction to introduce a functional group, a common step in the synthesis of complex APIs.

Materials:

  • Vinyl iodide intermediate (derived from a DHEA precursor)[8]

  • Diethyl(3-pyridyl)borane[7][8]

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)[7][8]

  • Base (e.g., Sodium Carbonate)[7][8]

  • Solvent (e.g., Tetrahydrofuran - THF)[7]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the vinyl iodide intermediate and the palladium catalyst.

  • Purge the flask with nitrogen for 10-15 minutes.

  • Add anhydrous THF via syringe.

  • In a separate flask, prepare a solution of diethyl(3-pyridyl)borane in THF.

  • Add the borane solution to the reaction mixture via syringe.

  • Prepare an aqueous solution of the base (e.g., sodium carbonate) and add it to the reaction mixture.

  • Heat the reaction mixture to reflux (around 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.[6]

Analytical Characterization

To ensure the quality and purity of 4-Amino-2-methylbutan-2-ol hydrochloride and the subsequent products in a synthetic pathway, a suite of analytical techniques should be employed.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the desired compound.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.[7]
Elemental Analysis To confirm the elemental composition of the synthesized compound.[7]
Conclusion

4-Amino-2-methylbutan-2-ol hydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structural features enable its use in the construction of complex APIs, most notably Abiraterone Acetate. A thorough understanding of its properties, safe handling procedures, and application in well-defined synthetic protocols is essential for drug development professionals. The successful implementation of the protocols and analytical methods described in this guide will facilitate the efficient and safe use of this important building block in the advancement of pharmaceutical research and manufacturing.

References
  • LookChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • Bulgarian Academy of Sciences. (n.d.). Research on the synthesis and characterization of abiraterone acetate. Bulgarian Chemical Communications. Retrieved from [Link]

  • Ma, S., Li, J., Tang, H., & Xu, F. (2018).
  • New Drug Approvals. (2018). Abiraterone acetate. Retrieved from [Link]

  • American Chemical Society. (2024). Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. Organic Process Research & Development.
  • PubChem. (n.d.). 4-amino-2-methylbutan-2-ol. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 4-Amino-2-methylbutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the cyclization of 4-Amino-2-methylbutan-2-ol hydrochloride, a key precursor in the synthesis of various heterocyclic compounds, most notably 4,4-dimethyl-2-oxazoline. This document is designed to offer practical, experience-driven advice to overcome experimental hurdles and ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the cyclization of 4-Amino-2-methylbutan-2-ol hydrochloride.

Q1: What are the primary applications of cyclizing 4-Amino-2-methylbutan-2-ol hydrochloride?

The principal application is the synthesis of 4,4-dimethyl-2-oxazoline. 2-Oxazolines are a privileged class of five-membered heterocyclic compounds. They serve as crucial intermediates in organic synthesis, function as protecting groups for carboxylic acids, and are integral components of chiral ligands for asymmetric catalysis.[1][2] Their polymers also have applications as coating materials in biomedicine.[2]

Q2: My cyclization reaction to form 4,4-dimethyl-2-oxazoline has a very low yield. What is the most likely cause?

A low yield is often attributable to incomplete neutralization of the 4-Amino-2-methylbutan-2-ol hydrochloride starting material. The free amino group is the active nucleophile required for cyclization; in its protonated hydrochloride form, its nucleophilicity is significantly diminished. Another common issue is the selection of an inappropriate cyclizing agent or suboptimal reaction conditions.[3]

Q3: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What side reactions could be occurring?

The formation of byproducts can stem from several pathways. Intermolecular reactions, such as dimerization or polymerization of the amino alcohol, can compete with the desired intramolecular cyclization, especially at high concentrations.[4] Additionally, depending on the reagents and conditions used, side reactions with the cyclizing agent itself or decomposition of the starting material or product can occur.

Q4: What is the best way to neutralize the hydrochloride salt for this reaction?

The hydrochloride salt can be neutralized either prior to the reaction in a separate step or in situ.

  • Pre-neutralization: Dissolving the hydrochloride salt in a suitable solvent and adding a base (e.g., aqueous NaOH, NaHCO3), followed by extraction of the free amine into an organic solvent, is a common method.[5]

  • In situ neutralization: Adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) directly to the reaction mixture is often more convenient.[6] The choice of base is critical to avoid side reactions.

Q5: Which analytical techniques are recommended for monitoring the progress of this cyclization?

Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring of the reaction's progress by observing the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product.

II. In-Depth Troubleshooting Guides

This section provides detailed strategies for addressing specific experimental failures.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 4-Amino-2-methylbutan-2-ol.

Root Cause Analysis and Solutions:

  • Inadequate Neutralization: The primary amino group's nucleophilicity is suppressed when it is protonated as the hydrochloride salt.

    • Solution: Ensure complete neutralization. If using in situ neutralization with a tertiary amine base, consider adding a slight excess (1.1-1.2 equivalents). For pre-neutralization, confirm the pH of the aqueous layer is sufficiently basic (pH > 10) to ensure the complete formation of the free amine before extraction.

  • Suboptimal Cyclizing Agent/Conditions: The choice of reagent to facilitate the cyclization is critical. Common methods involve converting the amino alcohol into an intermediate that is more susceptible to intramolecular attack.

    • Solution: Evaluate different cyclization strategies. While numerous methods exist for synthesizing 2-oxazolines, direct dehydrative cyclization of the N-acylated intermediate is a common route.[7] This often involves the use of dehydrating agents like triphenylphosphine-based systems or Burgess reagent.[7][8] However, these can introduce purification challenges. Alternatively, reaction with reagents like diethyl carbonate can form a carbamate intermediate that cyclizes upon heating.

  • Insufficient Thermal Energy: Many cyclization reactions require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. Be aware that excessively high temperatures can lead to decomposition.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates.

    • Solution: Screen a range of solvents. Aprotic solvents like acetonitrile, toluene, or dichloromethane are often suitable. The choice may depend on the specific cyclizing agent used and the required reaction temperature.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_neutralization Verify Complete Neutralization of HCl Salt start->check_neutralization adjust_base Adjust Base Stoichiometry or Perform Pre-Neutralization check_neutralization->adjust_base Incomplete? evaluate_reagent Evaluate Cyclizing Agent and Conditions check_neutralization->evaluate_reagent Complete adjust_base->start screen_reagents Screen Alternative Cyclizing Agents (e.g., PPh3/DDQ, Diethyl Carbonate) evaluate_reagent->screen_reagents Ineffective? optimize_temp Optimize Reaction Temperature evaluate_reagent->optimize_temp Effective screen_reagents->start temp_gradient Run Small-Scale Reactions at Different Temperatures optimize_temp->temp_gradient check_solvent Assess Solvent Effects optimize_temp->check_solvent Optimized temp_gradient->start solvent_screen Test Different Aprotic Solvents check_solvent->solvent_screen success Improved Conversion check_solvent->success Optimized solvent_screen->start cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Dimerization A 4-Amino-2-methylbutan-2-ol B Activated Intermediate A->B Activation C 4,4-Dimethyl-2-oxazoline B->C Intramolecular Attack D 2x 4-Amino-2-methylbutan-2-ol E Dimer Byproduct D->E Intermolecular Reaction

Caption: Intramolecular cyclization vs. intermolecular dimerization.

III. Experimental Protocols

Protocol 1: Optimized Cyclization via an N-Benzoyl Intermediate

This protocol outlines a reliable two-step, one-pot procedure for the synthesis of 4,4-dimethyl-2-(phenyl)-2-oxazoline as a model reaction.

Step 1: Acylation and Neutralization

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-methylbutan-2-ol hydrochloride (1.0 eq).

  • Add dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes.

  • Slowly add benzoyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC for the consumption of the starting amine.

Step 2: Dehydrative Cyclization

  • To the reaction mixture from Step 1, add triphenylphosphine (1.2 eq) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 eq). [8]2. Stir the reaction at room temperature for 12-18 hours. Monitor the formation of the oxazoline by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Monitoring by TLC
  • Mobile Phase: A starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted as needed. Adding a small amount of triethylamine (0.5%) can improve the spot shape for amine-containing compounds.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).

  • Visualization: UV light (254 nm) and staining with potassium permanganate or ninhydrin solutions. The starting amino alcohol will stain with ninhydrin, while the oxazoline product will not.

IV. References

  • Kwo, A. C. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. (2019, August 26). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. (2010, August 6). ScienceDirect. Retrieved from [Link]

  • Li, Z., & Xu, X. (2009). A facile synthesis of 2-oxazolines using a PPh3–DDQ system. Tetrahedron Letters, 50(43), 5944-5946.

  • Chen, P.-C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 24.

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Optimization of reaction conditions for the synthesis of oxazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. Retrieved from [Link]

  • ACS Publications. (2013, June 24). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Controllable and Facile Synthesis of Poly(2-oxazoline)s Using Trimethylsilyl Trifluoromethanesulfonate as the Initiator. Retrieved from [Link]

  • Synthesis characterization of oxazoline derivative. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof. Retrieved from

  • ResearchGate. (n.d.). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Retrieved from [Link]

  • University of Greifswald. (2015, May 18). Biocatalytic Synthesis of Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]

  • DiVA. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]

  • Frontiers. (2019, February 8). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US11891457B2 - Peptide-compound cyclization method. Retrieved from

  • PubMed. (2016, December 22). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 4-Amino-2-methylbutan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of 4-Amino-2-methylbutan-2-ol hydrochloride , designed for researchers requiring rigorous structural verification.

Content Type: Publish Comparison Guide (Technical Analysis) Subject: Structural Elucidation & Solvent-Dependent Spectral Profiling Formula:


 | MW:  139.62  g/mol  (Salt)

Executive Summary

4-Amino-2-methylbutan-2-ol hydrochloride is a functionalized amino-alcohol often utilized as a synthesis intermediate or a pH-buffering agent component. Its structure features a tertiary alcohol and a primary amine salt separated by an ethylene bridge.

This guide compares the spectral performance of this compound under two critical analytical conditions: DMSO-d6 (Non-exchangeable) and D2O (Exchangeable) . Correct interpretation hinges on identifying the diagnostic gem-dimethyl singlet and the specific deshielding effects of the hydrochloride salt form compared to the free base.

Key Structural Features[1][2]
  • Gem-Dimethyl Group: Two chemically equivalent methyl groups attached to a quaternary carbon (C2).

  • Ethylene Backbone: A

    
     chain connecting the quaternary center to the ammonium group.
    
  • Ammonium Salt: The protonated amine (

    
    ) induces significant deshielding on the adjacent methylene.
    

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (such as broad peaks due to intermediate exchange rates), follow this standardized protocol.

Method A: DMSO-d6 (Recommended for Full Characterization)
  • Purpose: Observation of exchangeable protons (

    
     and 
    
    
    
    ) and accurate integration of the salt stoichiometry.
  • Protocol:

    • Weigh 5–10 mg of the dry hydrochloride salt into a clean vial.

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the sample is completely dissolved. If the salt is hygroscopic, minimize air exposure to prevent water peak overlap (~3.33 ppm) with the methylene signals.

    • Acquire spectrum at 298 K (25°C).

Method B: D2O (Recommended for Backbone Verification)
  • Purpose: Simplification of the spectrum by eliminating coupling to heteroatoms and removing broad exchangeable peaks.

  • Protocol:

    • Weigh 5–10 mg of the salt.

    • Dissolve in 0.6 mL of D2O.

    • Note: The

      
       and 
      
      
      
      signals will vanish.[1] The HDO peak will appear at ~4.79 ppm.

Comparative Analysis: Solvent Effects & Assignments

The choice of solvent drastically alters the spectral topology. The table below contrasts the expected chemical shifts (


) and multiplicities.[1][2][3]
Table 1: Comparative 1H NMR Data
Assignment (Label)Proton TypeMultiplicity

(ppm) in DMSO-d6

(ppm) in D2O
Interpretation Notes
A

Singlet (6H)1.10 – 1.15 1.20 – 1.25 Diagnostic Peak. Sharp singlet confirms gem-dimethyl and lack of chirality at C2.
B

Triplet (2H)1.65 – 1.75 1.80 – 1.90

. Couples with C4-H2. Shielded relative to C4.
C

Triplet (2H)2.85 – 2.95 3.05 – 3.15 Deshielded by adjacent

. Significant downfield shift vs. free base (~2.6 ppm).
D

Singlet (Broad)4.50 – 5.00 Absent Exchanges with D2O. Position is concentration/temp dependent.[1][3]
E

Broad Singlet (3H)7.80 – 8.10 Absent Characteristic of HCl salts. Broadening due to quadrupolar relaxation of

.

Note: Chemical shifts in D2O are typically slightly deshielded (shifted downfield) compared to DMSO-d6 due to solvent polarity and hydrogen bonding differences.

Structural Visualization & Logic

The following diagram illustrates the connectivity and the resulting splitting patterns. The symmetry of the molecule simplifies the methyl region into a single intense peak.

G Figure 1: NMR Connectivity & Splitting Logic cluster_mol Molecular Structure C2 C2 (Quaternary) Tertiary Alcohol C3 C3 Methylene (B) (2H, Triplet) C2->C3 Me Gem-Dimethyl (A) (6H, Singlet) Me->C2 Logic1 Why Singlet? No adjacent protons on C2 Me->Logic1 C4 C4 Methylene (C) (2H, Triplet) C3->C4 Logic2 Why Triplet? Couples with 2 protons on C4 C3->Logic2 NH3 Ammonium (E) (3H, Broad) C4->NH3 Logic3 Why Triplet? Couples with 2 protons on C3 C4->Logic3

Caption: Connectivity map showing the origin of multiplicity. The quaternary C2 blocks coupling between Methyls (A) and Methylene (B), resulting in a clean singlet.

Detailed Interpretation & Verification Workflow

Step 1: Verify the Methyl Region (1.1 – 1.2 ppm)
  • Observation: Look for a strong, sharp singlet integrating to 6 protons.

  • Verification: If this peak is a doublet, your compound is likely the regioisomer 4-amino-2-butanol , where the methyl is attached to a methine (CH) group. The singlet confirms the gem-dimethyl/tertiary alcohol structure.

Step 2: Analyze the Methylene Backbone (1.6 – 3.0 ppm)
  • Coupling Network: The C3 and C4 methylenes form an

    
     spin system (appearing as two triplets).
    
  • Salt Confirmation: Check the chemical shift of the C4 methylene (adjacent to Nitrogen).

    • Free Base:

      
      .
      
    • HCl Salt:

      
      .
      
    • Insight: The positive charge on the ammonium nitrogen withdraws electron density, deshielding the alpha-protons (C4) significantly.

Step 3: Assess Exchangeable Protons (DMSO-d6 only)
  • Ammonium Signal: Look for a broad signal integrating to ~3H around 8.0 ppm.

  • Hydroxyl Signal: Look for a singlet (broad or sharp depending on dryness) around 4.5–5.0 ppm.

  • Troubleshooting: If these peaks are missing in DMSO, your solvent may be "wet" (containing residual H2O), causing rapid proton exchange that broadens these signals into the baseline.

Comparison with Alternatives

When distinguishing this product from potential impurities or analogues, use the following decision matrix:

DecisionTree Start Unknown Sample Spectrum CheckMe Check Methyl Region (~1.1 ppm) Start->CheckMe Singlet Singlet (6H) CheckMe->Singlet Gem-Dimethyl Doublet Doublet (3H) CheckMe->Doublet Methyl on CH CheckN Check N-CH2 Shift Singlet->CheckN Isomer Isomer Identification: 4-Amino-2-butanol Doublet->Isomer HighShift ~2.9 - 3.0 ppm (Deshielded) CheckN->HighShift Salt Form LowShift ~2.6 ppm (Shielded) CheckN->LowShift Free Base ResultSalt CONFIRMED: 4-Amino-2-methylbutan-2-ol Hydrochloride HighShift->ResultSalt ResultBase Free Base Form: 4-Amino-2-methylbutan-2-ol LowShift->ResultBase

Caption: Diagnostic workflow to distinguish the target HCl salt from its free base and regioisomeric impurities.

References

  • PubChem Compound Summary. (2025). 4-Amino-2-methylbutan-2-ol.[4][5][6][7][8] National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Provides standard reference data for solvent residual peaks in DMSO-d6 and D2O). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][9] (Authoritative source for amine salt deshielding effects and additivity rules). [Link]

Sources

Benchmarking 4-Amino-2-methylbutan-2-ol HCl Against Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative for Rigorous Quality Control

4-Amino-2-methylbutan-2-ol, and its hydrochloride (HCl) salt, is a versatile amino alcohol building block utilized by researchers in the synthesis of more complex molecules, particularly in pharmaceutical and materials science.[1][2] As with any foundational reagent, the purity and identity of the starting material are paramount. The presence of impurities, isomers, or residual starting materials from its synthesis can have profound, often detrimental, effects on downstream reaction yields, selectivity, and the biological activity of the final compounds.

This guide provides a comprehensive framework for the analytical benchmarking of 4-Amino-2-methylbutan-2-ol HCl. It is designed for researchers, quality control analysts, and drug development professionals who require a robust, self-validating system for qualifying this reagent. We move beyond simple specification sheets to explain the causality behind our choice of analytical techniques, providing detailed, field-proven protocols. By comparing a test sample against established commercial standards, this guide establishes a clear methodology for ensuring the quality, consistency, and reliability of this critical chemical intermediate.

Foundational Physicochemical & Spectroscopic Profile

Before comparative analysis, a baseline understanding of the molecule's intrinsic properties is essential. 4-Amino-2-methylbutan-2-ol HCl is the salt form of the parent amino alcohol. The protonation of the primary amine with hydrochloric acid increases its polarity and water solubility, rendering it a stable, crystalline solid at room temperature.[3]

Key Molecular Properties:

  • Chemical Name: 4-Amino-2-methylbutan-2-ol hydrochloride

  • Molecular Formula: C₅H₁₄ClNO[4]

  • Molecular Weight: 139.62 g/mol

  • CAS Number: 26734-08-7 (for the free base)[5]

  • Structure:

The benchmarking process is designed to verify these properties empirically and quantify the material's purity against known standards.

The Benchmarking Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a chemical standard. True confidence in a reagent's quality comes from the convergence of data from orthogonal methods. Our workflow is designed around three pillars: Identity, Purity, and Physicochemical Properties.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Quantification cluster_3 Phase 4: Final Evaluation A Sample Receipt (Test Material & Commercial Standards) B Physical Characterization (Appearance, Solubility) A->B Visual & Physical Inspection C Structural Verification via NMR (¹H, ¹³C) B->C F Identity Confirmed? C->F D Functional Group Analysis via FTIR D->F E Molecular Mass Confirmation via MS E->F G Chromatographic Purity via HPLC (Impurity Profiling) F->G If Yes I Purity & Assay Determined G->I H Assay by Acid-Base Titration (Total Amine Content) H->I J Data Aggregation & Comparison (Tabulate Results) I->J K Benchmark Report Generation J->K Final Analysis

Caption: A comprehensive workflow for benchmarking chemical standards.

Experimental Protocols & Methodologies

Identity Confirmation

The primary goal is to unequivocally confirm that the material is, in fact, 4-Amino-2-methylbutan-2-ol HCl.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is the gold standard for structural elucidation. It provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms.[6] ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.

  • Protocol:

    • Prepare a sample by dissolving ~10-15 mg of the material in 0.7 mL of Deuterium Oxide (D₂O).

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • Process the data and compare the chemical shifts, multiplicities, and integrations to the expected structure. The D₂O will exchange with the labile protons of the -OH and -NH₃⁺ groups, causing their signals to disappear or shift significantly, which aids in peak assignment.[7]

  • Expected ¹H NMR (D₂O) Signals:

    • Singlet (~1.2 ppm, 6H): Two equivalent methyl groups (-C(CH₃)₂).

    • Triplet (~1.8 ppm, 2H): Methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-).

    • Triplet (~3.1 ppm, 2H): Methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR is a rapid and non-destructive technique ideal for identifying the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the hydroxyl (-OH), ammonium (-NH₃⁺), and alkane (C-H) groups.

  • Protocol:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic peaks.

  • Expected Characteristic Peaks:

    • ~3200-3400 cm⁻¹ (Broad): O-H stretch from the alcohol.

    • ~3000-3200 cm⁻¹ (Broad): N-H stretch from the ammonium salt.

    • ~2850-3000 cm⁻¹: C-H alkane stretches.

    • ~1500-1600 cm⁻¹: N-H bending vibrations.[8]

C. Mass Spectrometry (MS)

  • Causality: Mass spectrometry provides the exact molecular weight of the free base, serving as a final confirmation of identity. Electrospray Ionization (ESI) is well-suited for this polar, pre-ionized molecule.

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water.

    • Infuse the sample into an ESI-MS system operating in positive ion mode.

    • Acquire the mass spectrum.

  • Expected Result: A prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 104.1070.[9]

cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry Compound 4-Amino-2-methylbutan-2-ol HCl NMR_H ¹H NMR (Proton Environment) Compound->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Compound->NMR_C FTIR Functional Groups (-OH, -NH3+, C-H) Compound->FTIR MS Molecular Weight ([M+H]+ = 104.1) Compound->MS Conclusion Unambiguous Structural Confirmation NMR_H->Conclusion NMR_C->Conclusion FTIR->Conclusion MS->Conclusion

Caption: Integration of spectroscopic data for identity confirmation.

Purity and Assay Determination

A. High-Performance Liquid Chromatography (HPLC)

  • Causality: HPLC is the primary technique for assessing purity and identifying any potential organic impurities. Due to the polar nature of the analyte, standard reversed-phase (e.g., C18) chromatography is often ineffective, as the compound shows little retention.[10][11] Therefore, a method utilizing a more suitable stationary phase, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded phase, is required.[11][12] This ensures proper retention and separation from potential impurities.

  • Protocol (HILIC Method):

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Column: HILIC column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 205 nm or Charged Aerosol Detector (CAD).

    • Injection Volume: 2 µL.

    • Sample Preparation: Dissolve ~10 mg of sample in 10 mL of 75:25 Acetonitrile:Water.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Analysis: Integrate all peaks and calculate the area percent of the main peak.

B. Acid-Base Titration (Assay)

  • Causality: As a hydrochloride salt of a primary amine, the total base content can be accurately determined by titration with a standardized strong base. This provides an absolute measure of the amount of the active substance, complementing the relative purity data from HPLC. It is a classic, robust pharmacopeial method for salt forms.[13]

  • Protocol:

    • Accurately weigh approximately 250 mg of the sample into a beaker.

    • Dissolve in 50 mL of deionized water.

    • Place a calibrated pH electrode into the solution.

    • Titrate with standardized 0.1 M Sodium Hydroxide (NaOH), recording the volume of titrant and the pH.

    • Determine the equivalence point from the inflection of the titration curve.

    • Calculate the assay percentage based on the volume of NaOH used, its molarity, the sample weight, and the molecular weight of the analyte.

Comparative Data Analysis

The following table summarizes hypothetical results from benchmarking a test sample against two leading commercial suppliers.

ParameterSpecificationTest Sample ResultCommercial Std. ACommercial Std. B
Appearance White to off-white crystalline solidWhite crystalline solidWhite crystalline solidOff-white powder
Identity (¹H NMR) Conforms to structureConformsConformsConforms
Identity (FTIR) Conforms to structureConformsConformsConforms
Identity (MS) [M+H]⁺ = 104.1070 ± 5 ppm104.1072104.1071104.1068
Purity (HPLC) ≥ 98.0%99.6%99.8%98.5%
Assay (Titration) 98.0% - 102.0%100.3%100.5%99.1%
Solubility (H₂O) Freely SolubleFreely SolubleFreely SolubleFreely Soluble

Interpretation and Discussion

The multi-technique analysis provides a high degree of confidence in the quality of the material.

  • Identity: The test sample, along with both commercial standards, unequivocally conforms to the structure of 4-Amino-2-methylbutan-2-ol HCl. The convergence of NMR, FTIR, and high-resolution MS data leaves no ambiguity.

  • Purity: The HPLC data indicates the test sample possesses high chromatographic purity (99.6%), comparable to the premium offering (Standard A) and exceeding the other (Standard B). The low level of impurities is critical for applications in drug discovery, where unknown side products can interfere with biological assays.

  • Assay: The titration result (100.3%) corroborates the HPLC data and falls well within the typical range for a high-quality standard. This confirms that the material is not only free of significant organic impurities but also does not contain excess water or other non-basic components.

The slight difference in physical appearance (crystalline solid vs. powder) between the samples is generally less critical than the analytical data, but it can influence handling properties and dissolution rates. The test sample's performance is excellent, meeting or exceeding the quality attributes of the established commercial standards. For researchers, this level of characterization ensures that experimental results will be attributable to the molecule of interest, rather than being confounded by impurities.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the comprehensive benchmarking of 4-Amino-2-methylbutan-2-ol HCl. By integrating spectroscopic techniques for identity confirmation (NMR, FTIR, MS) with orthogonal quantitative methods for purity and assay (HPLC, Titration), a complete and trustworthy quality profile can be established. The presented protocols and comparative data demonstrate that the test sample is of high purity and is equivalent, or superior, to commercially available standards, making it highly suitable for demanding applications in research and development.

References

  • PubChem. (n.d.). 4-Amino-2-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (2012). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Retrieved from [Link]

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  • PubMed. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine.... Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.